molecular formula C60H90N8O11S B12372211 mgc(3Me)TMR

mgc(3Me)TMR

Cat. No.: B12372211
M. Wt: 1131.5 g/mol
InChI Key: WKLUUIXUGAUOFU-PNXDLZEOSA-N
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Preparation Methods

The synthesis of mgc(3Me)TMR involves the incorporation of tetramethylrhodamine into a molecular structure that targets the Golgi apparatus. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the modification of tetramethylrhodamine .

Chemical Reactions Analysis

mgc(3Me)TMR undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

mgc(3Me)TMR has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of mgc(3Me)TMR involves its ability to specifically bind to the Golgi apparatus. This binding is facilitated by the tetramethylrhodamine core, which interacts with specific molecular targets within the Golgi. The compound’s fluorescence properties allow for the visualization of the Golgi apparatus in live cells, providing valuable insights into cellular processes .

Comparison with Similar Compounds

mgc(3Me)TMR is unique in its high specificity and effectiveness in staining the Golgi apparatus. Similar compounds include:

This compound stands out due to its superior specificity and effectiveness in live-cell imaging of the Golgi apparatus .

Properties

Molecular Formula

C60H90N8O11S

Molecular Weight

1131.5 g/mol

IUPAC Name

N-[2-[[(2R)-1-[2-[2-[2-[[(2S)-6-acetamido-1-amino-1-oxohexan-2-yl]amino]-2-oxoethoxy]ethoxy]ethyl-methylamino]-1-oxo-3-sulfanylpropan-2-yl]-methylamino]-2-oxoethyl]-N-methyltetradecanamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate

InChI

InChI=1S/C36H68N6O8S.C24H22N2O3/c1-6-7-8-9-10-11-12-13-14-15-16-20-33(45)41(4)26-34(46)42(5)31(28-51)36(48)40(3)22-23-49-24-25-50-27-32(44)39-30(35(37)47)19-17-18-21-38-29(2)43;1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28/h30-31,51H,6-28H2,1-5H3,(H2,37,47)(H,38,43)(H,39,44);5-14H,1-4H3/t30-,31-;/m0./s1

InChI Key

WKLUUIXUGAUOFU-PNXDLZEOSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N(C)CC(=O)N(C)[C@@H](CS)C(=O)N(C)CCOCCOCC(=O)N[C@@H](CCCCNC(=O)C)C(=O)N.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCC(=O)N(C)CC(=O)N(C)C(CS)C(=O)N(C)CCOCCOCC(=O)NC(CCCCNC(=O)C)C(=O)N.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-]

Origin of Product

United States

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